1-(Benzylsulfanyl)-2-nitrobenzene
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Overview
Description
1-(Benzylsulfanyl)-2-nitrobenzene: is an organic compound characterized by the presence of a benzylsulfanyl group attached to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylsulfanyl)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of benzene followed by the introduction of a benzylsulfanyl group. The nitration of benzene typically involves the reaction of benzene with a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of nitrobenzene. Subsequently, the benzylsulfanyl group can be introduced through a nucleophilic substitution reaction using benzyl mercaptan and a suitable base, such as sodium hydroxide, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfanyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzylsulfanyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Hydrogen gas, palladium catalyst, and ethanol.
Substitution: Ammonia, ethanol, and heat.
Major Products Formed:
Oxidation: 1-(Benzylsulfonyl)-2-nitrobenzene.
Reduction: 1-(Benzylsulfanyl)-2-aminobenzene.
Substitution: 1-(Benzylsulfanyl)-2-aminobenzene derivatives.
Scientific Research Applications
1-(Benzylsulfanyl)-2-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfanyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
1-(Benzylsulfanyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(Benzylsulfonyl)-2-nitrobenzene: Similar structure but with a sulfone group instead of a sulfanyl group.
2-Nitrothiophenol: Contains a nitro group and a thiol group attached to a benzene ring.
Uniqueness: 1-(Benzylsulfanyl)-2-nitrobenzene is unique due to the presence of both a benzylsulfanyl group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-benzylsulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRRWFHXFMJHDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327290 |
Source
|
Record name | 1-(Benzylsulfanyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22057-44-9 |
Source
|
Record name | 1-(Benzylsulfanyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10327290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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